molecular formula C10H14O3 B7966457 Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate

Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B7966457
M. Wt: 182.22 g/mol
InChI Key: WMZCFOIZQHYOKP-DHBOJHSNSA-N
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Description

Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate (CAS: 1036897-65-0) is a high-purity chemical building block with a molecular formula of C10H14O3 and a molecular weight of 182.22 g/mol . This compound features a bicyclo[3.2.1]octane skeleton, a structure of significant interest in medicinal chemistry. The core bicyclo[3.2.1]octane structure is recognized as a key scaffold in the development of ligands for monoamine transporters, which are relevant to central nervous system targets . As such, this ester serves as a versatile synthon and intermediate for researchers working in organic synthesis and pharmaceutical development. The product has a shelf life of 1095 days (approximately 3 years). This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: This compound has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H302 (Harmful if swallowed) . Please refer to the Safety Datasheet for comprehensive handling instructions.

Properties

IUPAC Name

methyl (1S,5R)-8-oxobicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-8H,2-5H2,1H3/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZCFOIZQHYOKP-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@H]2CC[C@@H](C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway:

  • Cycloaddition : Maleic anhydride reacts with substituted cyclohexadienes (e.g., 2-methoxy-1-methyl-1,3-cyclohexadiene) to form bicyclo[2.2.2]octene intermediates.

  • Oxidative Decarboxylation : Treatment with lead tetraacetate (LTA) induces decarboxylation and rearrangement. For example, keto dicarboxylic acid intermediates (e.g., 18b ) undergo LTA-mediated oxidative decarboxylation to yield bicyclo[3.2.1]octane derivatives.

  • Esterification : The resulting carboxylic acid is methylated using diazomethane or methyl iodide to form the ester.

Key Parameters:

StepReagents/ConditionsYield (%)References
CycloadditionMaleic anhydride, refluxing toluene60–75
Oxidative DecarboxylationLTA, acetic acid, 80°C40–55
EsterificationCH₂N₂, ether, 0°C85–90

Mechanistic Insight : The rearrangement during oxidative decarboxylation proceeds via a carbocation intermediate, stabilized by acyl migration.

Asymmetric 1,3-Dipolar Cycloaddition Using Dual Catalysis

Enantioselective synthesis is critical for pharmaceutical applications. A binary catalytic system (rhodium(II)/chiral Lewis acid) enables asymmetric 1,3-dipolar cycloadditions between cyclic azomethine ylides and acryloylpyrazolidinones.

Procedure:

  • Ylide Generation : Diazomethane derivatives react with Rh₂(OAc)₄ to form azomethine ylides.

  • Cycloaddition : The ylide reacts with an acryloylpyrazolidinone in the presence of a chiral Lewis acid (e.g., Mg(OTf)₂ with a bisoxazoline ligand).

  • Reduction and Esterification : The cycloadduct is hydrogenated and esterified to yield the target compound.

Performance Metrics:

ParameterValueReferences
Diastereomeric Ratio>99:1 (exo:endo)
Enantiomeric Excess97–99%
Overall Yield50–65%

Advantage : This method achieves high stereocontrol, critical for bioactive molecule synthesis.

Radical Cyclization of Azetidin-2-ones

Radical-mediated cyclization offers an alternative route, particularly for introducing nitrogen atoms into the bicyclic framework.

Steps:

  • Azetidin-2-one Preparation : Allyl-substituted azetidin-2-ones are synthesized via Staudinger reactions.

  • Radical Initiation : Using n-tributyltin hydride (n-Bu₃SnH) and AIBN, radicals are generated, triggering cyclization.

  • Oxidation and Methylation : The cyclized product is oxidized to introduce the ketone group, followed by esterification.

Optimization Challenges:

  • Solvent Polarity : Toluene minimizes byproducts compared to polar solvents.

  • Temperature : Reactions proceed optimally at 80–100°C.

StepConditionsYield (%)
Radical Cyclizationn-Bu₃SnH, AIBN, toluene70–80
OxidationPCC, CH₂Cl₂65–75

Oxidative Decarboxylation of Bicyclo[2.2.2]octane Precursors

This method leverages the inherent strain of bicyclo[2.2.2]octanes to facilitate rearrangement into bicyclo[3.2.1] systems.

Protocol:

  • Synthesis of Bicyclo[2.2.2]octane Dicarboxylic Acids : Diels-Alder adducts of maleic anhydride and cyclohexadienes are hydrolyzed to dicarboxylic acids.

  • Selective Decarboxylation : LTA selectively oxidizes one carboxyl group, generating a carbocation that rearranges into the bicyclo[3.2.1]octane skeleton.

Example:

Treatment of 18b (1,8,8-trimethylbicyclo[2.2.2]octane-2,3-dicarboxylic acid) with LTA yields 19 (1,8,8-trimethylbicyclo[3.2.1]oct-5-en-2-one). Subsequent esterification produces the methyl ester.

ParameterValue
Rearrangement Yield40–50%
Purity>95% (after chromatography)

Enzymatic Resolution for Enantiopure Synthesis

For enantiomerically pure material, enzymatic hydrolysis of racemic precursors is employed.

Process:

  • Racemic Ester Synthesis : Dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate is prepared via cycloaddition.

  • Lipase-Mediated Hydrolysis : Lipase PS (from Pseudomonas cepacia) selectively hydrolyzes one ester group in a biphasic system (toluene/phosphate buffer).

  • Methylation : The resolved acid is methylated to yield the enantiopure ester.

Performance:

MetricValue
Enantiomeric Excess>95%
Reaction Time72 hours
Yield45–55%

Comparative Analysis of Methods

MethodStrengthsLimitationsScalability
Diels-Alder/LTA DecarboxylationHigh functional group toleranceModerate yieldsPilot-scale
Asymmetric CycloadditionExcellent stereocontrolCostly catalystsLaboratory
Radical CyclizationRobust under anhydrous conditionsToxicity of tin reagentsSmall-scale
Enzymatic ResolutionHigh enantiopurityLong reaction timesIndustrial

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3S,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional oxo groups or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols, amines, and other nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, or substituted esters.

Scientific Research Applications

Methyl (1R,3S,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxo group and ester functionality play crucial roles in its reactivity and interactions with biological molecules. The compound may inhibit or activate enzymes, modulate receptor activity, or participate in signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[3.2.1]octane Core

Nitrogen-Containing Analogues
  • Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride (CAS: 179022-43-6): Replaces the 8-oxo group with a nitrogen atom, forming an 8-aza derivative. Molecular formula: C₉H₁₆ClNO₂; Molecular weight: 205.68 g/mol . The hydrochloride salt improves solubility in polar solvents. Applications: Intermediate in tropane alkaloid synthesis.
  • tert-Butyl (1R,5S)-8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 1246947-33-0): Features a hydroxyl group at the 8-position and a tert-butyl carbamate (Boc) at the 3-position. Molecular formula: C₁₂H₂₁NO₃; Molecular weight: 227.30 g/mol . The Boc group enhances stability during peptide coupling reactions.
Aromatic Substituents
  • Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS: 130342-80-2): Incorporates a 4-chlorophenyl group at the 3-position and a methyl-substituted nitrogen at the 8-position. Molecular formula: C₁₆H₁₉ClNO₂; Molecular weight: 300.78 g/mol .
Ethyl Ester Derivatives
  • Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate (CAS: 246543-68-0): Substitutes the methyl ester with an ethyl ester and introduces an amino group at the 3-position. Molecular formula: C₁₀H₁₇NO₃; Molecular weight: 199.25 g/mol . The amino group enables participation in nucleophilic reactions.

Functional Group Modifications

Ketone vs. Hydroxyl Groups
Ester vs. Carbamate Protections
  • Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 1403766-87-9):
    • Uses a Boc-protected amine instead of a ketone, enabling selective deprotection in multi-step syntheses .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CCS (Ų) [M+H]+
Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate C₁₀H₁₄O₃ 182.22 8-oxo, methyl ester 138.9
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate HCl C₉H₁₆ClNO₂ 205.68 8-aza, methyl ester N/A
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate C₁₀H₁₇NO₃ 199.25 8-oxa, ethyl ester, amino N/A

Biological Activity

Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate (CAS Number: 1036897-65-0) is a bicyclic compound with a molecular formula of C10_{10}H14_{14}O3_{3} and a molecular weight of 182.22 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its biological activity. The structural formula can be represented as follows:

COC O C1CC2CCC C1 C2 O\text{COC O C1CC2CCC C1 C2 O}

Key Properties

PropertyValue
Molecular FormulaC10_{10}H14_{14}O3_{3}
Molecular Weight182.22 g/mol
CAS Number1036897-65-0
Purity≥ 97%

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies suggest its potential in various therapeutic applications.

The exact mechanism of action for this compound is not fully elucidated; however, its structural similarities to known bioactive compounds indicate possible interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

Pharmacological Studies

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter activity, particularly in the central nervous system (CNS). This modulation could have implications for treating neurological disorders.
  • Enzyme Inhibition : The carboxylate functional group may play a role in enzyme inhibition, which is a common mechanism for many therapeutic agents.

Potential Applications

Given its structural characteristics, this compound could be explored for:

  • Drug Development : Its potential as a lead compound in the development of new drugs targeting CNS disorders.
  • Synthetic Chemistry : Serving as an intermediate in the synthesis of more complex organic molecules.

Q & A

Q. What are the established synthetic methodologies for Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate?

The compound is typically synthesized via enantioselective construction of the bicyclic scaffold from acyclic precursors containing pre-defined stereochemical information. Desymmetrization of achiral tropinone derivatives is another approach, leveraging stereocontrolled reactions with chiral catalysts or auxiliaries. Key steps include ketone functionalization and esterification under reflux conditions, often using dichloromethane or ethanol as solvents. Optimization of reaction parameters (e.g., temperature, pH) is critical for yield and purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for confirming the bicyclic structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) of the ester and ketone. Mass spectrometry (MS) provides molecular weight verification (182.22 g/mol). Ion mobility spectrometry can predict collision cross-section (CCS) values (e.g., 138.9 Ų for [M+H]+), aiding in structural validation .

Q. How does the compound’s stability influence experimental design?

The methyl ester and ketone groups render the compound sensitive to hydrolysis under acidic or basic conditions. Storage at 2–8°C in inert atmospheres (e.g., argon) is recommended to prevent degradation. Stability assessments via accelerated aging studies (e.g., thermal stress testing) should precede long-term experiments to ensure reproducibility .

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis?

Chiral resolution using high-performance liquid chromatography (HPLC) with chiral stationary phases or X-ray crystallography can resolve enantiomers. Computational modeling (e.g., density functional theory) predicts energy barriers for stereochemical pathways, guiding reagent selection (e.g., chiral ligands for asymmetric catalysis). Desymmetrization of tropinone derivatives via selective oxidation or reduction is also effective .

Q. How can contradictions in reported biological activities of structurally similar compounds be resolved?

Comparative analysis of minimum inhibitory concentration (MIC) data (e.g., <0.03125 μg/mL against Staphylococcus aureus for methyl 8-methyl-3-oxo analogs) must account for variables like assay conditions, purity (>97%), and substituent effects. Structure-activity relationship (SAR) studies systematically modifying functional groups (e.g., replacing the methyl ester with tert-butyl) can clarify bioactivity trends .

Q. What computational tools are suitable for predicting the compound’s reactivity and interactions?

Molecular dynamics simulations model the bicyclic scaffold’s conformational flexibility, while docking studies predict binding affinities to biological targets (e.g., enzymes). CCS values derived from ion mobility-mass spectrometry (IM-MS) validate computational predictions of 3D structure. Quantum mechanical calculations (e.g., DFT) assess reaction pathways for oxidation or reduction .

Q. How do solvent and pH conditions influence the compound’s reactivity in substitution reactions?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution by stabilizing transition states. Acidic conditions protonate the ketone, reducing electrophilicity, while basic conditions may hydrolyze the ester. pH-controlled experiments with monitoring via thin-layer chromatography (TLC) or in situ IR optimize reaction selectivity .

Data Analysis and Methodological Guidance

Q. What experimental approaches validate the compound’s purity and structural integrity?

High-resolution mass spectrometry (HR-MS) confirms molecular formula (C10H14O3). Purity is assessed via reverse-phase HPLC with UV detection (λ = 210–254 nm). Differential scanning calorimetry (DSC) detects polymorphic forms, while thermogravimetric analysis (TGA) evaluates thermal stability .

Q. How should researchers design assays to evaluate biological activity?

Use standardized microbial strains (e.g., ATCC cultures) for MIC assays, with positive controls (e.g., benzothiazole inhibitors). Dose-response curves (0.1–100 μg/mL) and time-kill studies assess potency and kinetics. Synergy testing with commercial antibiotics (e.g., β-lactams) identifies combinatorial effects .

Q. What protocols mitigate risks in handling this compound?

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Work under fume hoods to avoid inhalation (H335 hazard). Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per EPA guidelines. Stability data (e.g., light sensitivity) inform storage protocols .

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